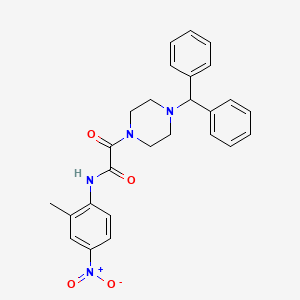

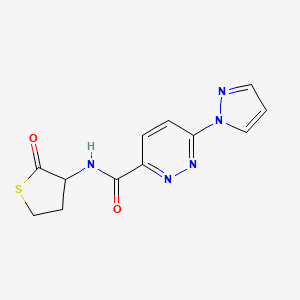

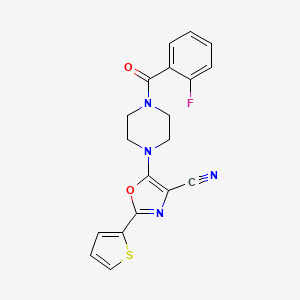

N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide can be found in various chemical databases . The compound has the molecular formula C14H20N4O4S .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide can be found in chemical databases . For more detailed information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.科学的研究の応用

Electrophilic Amination of Amino Acids

Jean-Christophe Hannachi et al. (2004) developed a general two-step preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids on a multigram scale. This method, which includes the efficient electrophilic amination of N-benzyl amino acids, could accommodate various functional groups found in amino acid side chains, leading to the preparation of cyclic derivatives from glutamic acid or aspartic acid (Hannachi, Vidal, Mulatier, & Collet, 2004).

Anti-acetylcholinesterase Activity

H. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Their study found that substituting the benzamide with a bulky moiety significantly increased activity, revealing potential therapeutic applications for disorders like Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

In Vitro Oxidative Metabolism

Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, identifying it was oxidized to various metabolites in vitro. This research highlights the importance of understanding the metabolic pathways of new therapeutic compounds to predict their behavior in human bodies (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Antibacterial Study of N-substituted Derivatives

H. Khalid et al. (2016) undertook the synthesis of N-substituted derivatives of a compound similar to N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide, which were screened against Gram-negative and Gram-positive bacteria. The study showcases the potential antibacterial applications of such compounds, highlighting their moderate to significant activity (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

δ-Opioid Mechanisms for Analgesia and Locomotion

C. Nozaki et al. (2012) explored the δ-opioid agonists ADL5859 and ADL5747, revealing their good oral bioavailability and analgesic effects in rats. Their research provides insight into the opioid mechanisms for analgesia and locomotion, suggesting potential applications in chronic pain treatment (Nozaki, Le Bourdonnec, Reiss, Windh, Little, Dolle, Kieffer, & Gaveriaux-Ruff, 2012).

Calcium Channel Activator as Adjuvant

Tetsuya Saito et al. (2022) discovered that 2D216, a small molecule calcium channel activator, increases murine antigen-specific antibody responses when used as a co-adjuvant with lipopolysaccharide (LPS). This finding opens up new avenues for the development of fully synthetic adjuvants to enhance the efficacy of vaccines (Saito, Shukla, Sato-Kaneko, Sako, Hosoya, Yao, Lao, Messer, Pu, Chan, Chu, Cottam, Hayashi, Carson, & Corr, 2022).

特性

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4S/c15-17-13(19)10-16-14(20)11-4-6-12(7-5-11)23(21,22)18-8-2-1-3-9-18/h4-7H,1-3,8-10,15H2,(H,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUKYHZOCTWVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)

![Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid](/img/structure/B2520294.png)

![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)

![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)

![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)